molecular formula C23H16ClNO3S B15011351 3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B15011351
M. Wt: 421.9 g/mol
InChI Key: JZVXSEVMYXEQSY-UHFFFAOYSA-N
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Description

3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a combination of aromatic rings, a benzothiophene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions The initial step often includes the formation of the imine linkage between 4-methoxybenzaldehyde and aniline derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The chloro group on the benzothiophene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of the imine would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The imine and benzothiophene moieties can interact with enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate: shares structural similarities with other benzothiophene derivatives and imine-containing compounds.

    Benzothiophene derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Imine-containing compounds: Often used as intermediates in organic synthesis and have various biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H16ClNO3S

Molecular Weight

421.9 g/mol

IUPAC Name

[3-[(4-methoxyphenyl)iminomethyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C23H16ClNO3S/c1-27-17-11-9-16(10-12-17)25-14-15-5-4-6-18(13-15)28-23(26)22-21(24)19-7-2-3-8-20(19)29-22/h2-14H,1H3

InChI Key

JZVXSEVMYXEQSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=CC=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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